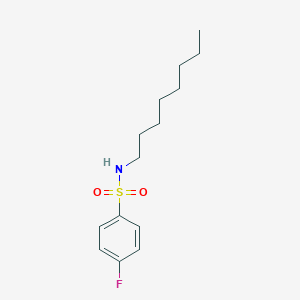

4-fluoro-N-octylbenzenesulfonamide

Description

Properties

Molecular Formula |

C14H22FNO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-fluoro-N-octylbenzenesulfonamide |

InChI |

InChI=1S/C14H22FNO2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3 |

InChI Key |

NWMAQXWNHYCEIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Key Observations:

Lipophilicity and Toxicity: The octyl chain in 4-fluoro-N-octylbenzenesulfonamide enhances lipophilicity compared to the smaller dimethyl group in 4-fluoro-N,N-dimethylbenzenesulfonamide. The dimethyl analogue is explicitly noted as harmful via inhalation and dermal exposure . Chlorine and nitro groups in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to fluorine-containing analogues .

Biological Activity: N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide (C₁₃H₁₃FN₂O₃S) shares structural motifs with antimicrobial sulfonamides, such as the amino-methoxyphenyl group, which is critical for targeting bacterial enzymes . In contrast, the octyl chain in 4-fluoro-N-octylbenzenesulfonamide may enhance membrane penetration in Gram-negative bacteria .

Synthetic Challenges :

- The unexpected formation of the "double" sulfonamide in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide highlights the sensitivity of sulfonamide synthesis to reaction conditions, such as competing sulfonylation pathways .

Structural Diversity and Functional Group Impact

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more polarizable. This distinction is evident in the comparison between 4-fluoro-N-octylbenzenesulfonamide and its chloro-nitro analogue .

- Shorter chains (e.g., methyl or ethyl) reduce steric hindrance but may limit tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.